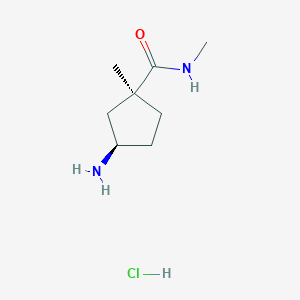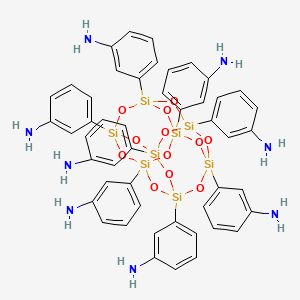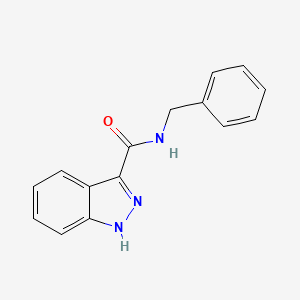
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate, also known as MSMA, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is an ester derivative of the herbicide monosodium methanearsonate, which has been used to control weeds in agricultural settings. In recent years, MSMA has gained attention for its potential use in biomedical research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate involves the inhibition of enzyme activity through the covalent modification of the active site of the enzyme. Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate contains a reactive methylene group that can form a covalent bond with the nucleophilic residues in the active site of the enzyme. This covalent modification can lead to the inhibition of enzyme activity and can be used to study the function of the enzyme in biological systems.
Biochemical and Physiological Effects
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate has been shown to have several biochemical and physiological effects in biological systems. In particular, it has been shown to inhibit the activity of several enzymes involved in cellular signaling pathways, including protein tyrosine phosphatases and serine/threonine phosphatases. This inhibition can lead to changes in cellular signaling and can be used to study the function of these enzymes in biological systems.
Advantages and Limitations for Lab Experiments
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly reactive compound that can be used to study the function of enzymes involved in cellular signaling pathways. Another advantage is that it is a relatively inexpensive compound that can be easily synthesized in the laboratory. However, one limitation is that Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate. One direction is to investigate its potential use as a tool in chemical biology and drug discovery. Another direction is to study its effects on cellular signaling pathways and its potential use as a therapeutic agent. Additionally, further research is needed to determine the optimal concentrations and conditions for the use of Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate in laboratory experiments.
Synthesis Methods
The synthesis of Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate involves the reaction of 2-fluorosulfonyloxy-3-methoxybenzoyl chloride with methyl acetate in the presence of a base such as triethylamine. The resulting product is a white crystalline powder with a melting point of 98-100°C.
Scientific Research Applications
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate has been studied for its potential applications in various scientific research fields. In particular, it has been investigated for its potential use as a tool in chemical biology and drug discovery. Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases and serine/threonine phosphatases. This inhibition can be used to study the function of these enzymes in biological systems and to develop new drugs that target these enzymes.
properties
IUPAC Name |
methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO6S/c1-15-8-5-3-4-7(6-9(12)16-2)10(8)17-18(11,13)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGYRPMQAADPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2898553.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide](/img/structure/B2898554.png)
![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(imidazol-1-ylmethyl)-N-methylbenzamide](/img/structure/B2898561.png)



amino}thiophene-2-carboxamide](/img/structure/B2898567.png)
![3-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2898570.png)
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2898571.png)
![N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2898573.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide](/img/structure/B2898574.png)